(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
Propiedades
IUPAC Name |
4-benzyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-2-32-15-14-28-22-13-12-21(34(26,30)31)17-23(22)33-25(28)27-24(29)20-10-8-19(9-11-20)16-18-6-4-3-5-7-18/h3-13,17H,2,14-16H2,1H3,(H2,26,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQLIIHXHPYUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide core linked to a thiazole moiety, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological profile, potentially influencing its interaction with biological targets.
Antidiabetic Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antidiabetic properties. For instance, derivatives with similar thiazole structures have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro assays demonstrated IC50 values ranging from 49.40 to 83.20 μM for various derivatives, suggesting that modifications can enhance potency against this target .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 2 | 69.20 | Moderate Inhibition |
| Compound 4 | 59.60 | Moderate Inhibition |
| Compound 8 | 49.40 | High Inhibition |
| Acarbose | 143.54 | Standard Reference |
Anticancer Activity
The thiazole-based compounds have also been investigated for their anticancer properties. Research indicates that similar benzamide derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways. Cell viability assays showed that certain derivatives reduced cell proliferation significantly at concentrations as low as 10 μM .
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in glucose metabolism, thereby reducing postprandial blood glucose levels.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways, leading to increased caspase activity and cell death.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins, stabilizing the complex and inhibiting their function.
Case Studies
- Study on α-Glucosidase Inhibition :
- Anticancer Efficacy in Cell Lines :
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The benzo[d]thiazole and thiadiazole derivatives below share core motifs or substituents with the target compound:
Key Observations:
- The 3-(2-ethoxyethyl) chain may improve solubility compared to simpler alkyl (e.g., 3-ethyl in ) or aromatic (e.g., 3-phenyl in Compound 6) substituents.
- The 4-benzylbenzamide moiety introduces steric bulk, which could influence binding affinity or crystallinity compared to smaller substituents like methyl (4g) or isoxazole (6).
Physicochemical Properties
Analysis:
- Higher melting points in analogs like 8a (290°C) correlate with rigid substituents (e.g., acetylpyridine), while the target’s ethoxyethyl group may lower melting points due to increased flexibility.
- The sulfamoyl group in the target compound would introduce strong S=O IR stretches (~1350–1150 cm⁻¹), absent in analogs with acetyl or acryloyl groups.
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis involves multi-step pathways, typically starting with functionalization of the benzo[d]thiazole core. Key steps include:
- Sulfonylation : Introducing the sulfamoyl group at the 6-position using sulfamoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) .
- Benzamide coupling : Reaction of the thiazole intermediate with 4-benzylbenzoyl chloride in the presence of a base (e.g., triethylamine) at 60–80°C .
- Z-isomer control : Stereoselective synthesis via pH adjustment (pH 7–8) and low-temperature crystallization to favor the Z-configuration .
- Purification : Use of preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound (>95% purity) .
Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing Z/E isomers via coupling constants) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion at m/z ~530) and detects impurities .
- X-ray crystallography : Resolves 3D conformation, critical for understanding π-π stacking interactions in the benzamide moiety .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) to maintain solubility without denaturing proteins .
- Micellar encapsulation : Employ surfactants like Tween-80 (0.1% w/v) to enhance bioavailability in cell-based assays .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions at the sulfamoyl group?
- Methodological Answer :
- Kinetic studies : Monitor reaction rates under varying pH (4–9) and temperatures (25–60°C) to identify transition states .
- Isotopic labeling : Use 18O-labeled water to track oxygen exchange at the sulfamoyl group, revealing hydrolysis pathways .
- DFT calculations : Model electron density maps to predict regioselectivity in substitutions (e.g., preferential attack at the sulfur atom) .
Q. How does the Z-configuration influence biological activity compared to the E-isomer?
- Methodological Answer :
- Docking simulations : Compare binding affinities of Z/E isomers to target enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina .
- Pharmacokinetic profiling : Assess isomer-specific plasma stability (t1/2) and tissue distribution in rodent models via LC-MS/MS .
- Biological assays : Test isomer pairs in enzyme inhibition assays (e.g., IC50 differences >10-fold reported in sulfonamide derivatives) .
Q. How should contradictory data on antibacterial vs. anticancer activity be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., benzyl vs. phenoxy groups) and correlate with bioactivity .
- Target profiling : Screen against a panel of 50+ kinases and bacterial efflux pumps to identify primary targets .
- Data normalization : Control for assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
Q. What strategies improve metabolic stability in preclinical models?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxyethyl chain to delay hepatic clearance .
- CYP450 inhibition assays : Identify metabolic hotspots via liver microsome incubations and LC-HRMS metabolite tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
